Methyl 4-(P-tolyloxy)butanoate
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Overview
Description
Methyl 4-(P-tolyloxy)butanoate is an organic compound with the molecular formula C12H16O3. It is an ester derived from 4-methylphenol (p-cresol) and butanoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(P-tolyloxy)butanoate can be synthesized through the esterification of 4-methylphenol with butanoic acid in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of methyl 4-(4-methylphenoxy)butanoate may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(P-tolyloxy)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed.
Major Products Formed
Oxidation: 4-(4-methylphenoxy)butanoic acid.
Reduction: 4-(4-methylphenoxy)butanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(P-tolyloxy)butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-(4-methylphenoxy)butanoate involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes, leading to the formation of metabolites that participate in various biochemical pathways. The ester group can undergo hydrolysis, releasing the corresponding alcohol and acid, which can further interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(4-chloro-2-methylphenoxy)butanoate: Similar structure but with a chlorine substituent, used as a herbicide.
Methyl 4-(4-methoxyphenoxy)butanoate: Contains a methoxy group instead of a methyl group, used in different synthetic applications.
Uniqueness
Methyl 4-(P-tolyloxy)butanoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its applications in various fields highlight its versatility and importance in scientific research and industrial processes.
Properties
IUPAC Name |
methyl 4-(4-methylphenoxy)butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-10-5-7-11(8-6-10)15-9-3-4-12(13)14-2/h5-8H,3-4,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXKOHIPCXNNSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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